Product packaging for Actinomycin I(Cat. No.:CAS No. 1402-60-4)

Actinomycin I

Cat. No.: B1170655
CAS No.: 1402-60-4
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Description

Actinomycin I is a useful research compound. Its molecular formula is C6H6F3N3O. The purity is usually 95%.
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Properties

CAS No.

1402-60-4

Molecular Formula

C6H6F3N3O

Origin of Product

United States

Historical Context and Evolution of Actinomycin Research

Discovery and Initial Characterization in Microbial Secondary Metabolite Research

The story of Actinomycin (B1170597) I is intrinsically linked to the broader history of actinomycins, a class of potent antibiotics first brought to scientific light in 1940 by Selman Waksman and H. Boyd Woodruff. These compounds were among the first antibiotics isolated from actinobacteria, with the initial discoveries made from soil-dwelling bacteria of the Streptomyces genus. nih.govnih.gov

Actinomycin I, also identified by its synonym Actinomycin X0β, is a naturally occurring member of this extensive family. nih.gov It is produced by several species of Streptomyces, including Streptomyces antibioticus, Streptomyces parvulus, and the marine-derived Streptomyces heliomycini and Streptomyces costaricanus. nih.govnih.govfrontiersin.orgmdpi.com The initial characterization of these compounds involved fermentation of the producing microorganisms, followed by extraction and purification of the secondary metabolites. Spectroscopic and analytical techniques were then employed to determine their chemical nature. The discovery that different Streptomyces strains produced a variety of related but distinct actinomycin molecules, often as a mixture, was a key step in understanding the diversity of these natural products. nih.gov this compound is often found produced alongside other members of the "actinomycin X complex," such as Actinomycin D and Actinomycin X2. nih.gov

Table 1: General Properties of this compound

Property Value Source
Molecular Formula C62H86N12O17 nih.gov
Molecular Weight 1271.4 g/mol nih.gov
CAS Number 18865-46-8 nih.gov
Synonyms Actinomycin X0β nih.gov

Emergence and Significance of Actinomycin as a Foundational Tool in Molecular Biology and Biochemistry

While the actinomycins were initially investigated for their antibacterial properties, their profound impact on molecular biology and biochemistry stems from their unique mechanism of action. It was discovered that actinomycins, most notably the closely related Actinomycin D, are potent inhibitors of transcription. nih.gov They achieve this by intercalating into double-stranded DNA, specifically at guanine-cytosine (G-C) rich sequences. nih.govresearchgate.net This binding physically obstructs the progression of RNA polymerase along the DNA template, thereby halting the synthesis of RNA. nih.gov

This property made actinomycins invaluable tools for researchers. By using actinomycin to selectively inhibit transcription, scientists could study the stability and turnover of messenger RNA (mRNA) and proteins, effectively "freezing" gene expression at a specific point in time. This allowed for the elucidation of many fundamental cellular processes. While much of the foundational work was conducted with Actinomycin D due to its wider availability, the shared mechanism of action across the actinomycin family means that the principles discovered apply broadly. Although less commonly used than Actinomycin D, this compound (X0β) has been investigated for its biological activities, including its potent antiproliferative effects against various cancer cell lines, such as glioma cells. nih.gov This research contributes to the broader understanding of the structure-activity relationships within the actinomycin family and their potential as biochemical probes.

Classification and General Structural Features of the Actinomycin Family, Emphasizing the Chromophore and Peptide Moieties

Actinomycins are classified as chromopeptide lactones. nih.gov Their general structure is highly conserved and consists of two main components: a planar phenoxazinone chromophore and two identical cyclic pentapeptide lactone side chains. researchgate.net

The chromophore, specifically a 2-aminophenoxazin-3-one ring system, is responsible for the characteristic yellow-red color of actinomycins and is the moiety that intercalates into the DNA double helix. researchgate.net This planar ring system stacks between the DNA base pairs.

The diversity within the actinomycin family arises from variations in the amino acid composition of the two pentapeptide lactone rings. nih.gov These rings are attached to the chromophore via amide bonds and lie within the minor groove of the DNA helix, contributing to the stability and specificity of the DNA-actinomycin complex. researchgate.net The specific amino acid residues in these peptide chains determine the particular type of actinomycin.

This compound belongs to the actinomycin X complex, which is characterized by variations at the proline residue within the pentapeptide chains. In the case of this compound (X0β), this position is occupied by hydroxyproline. This contrasts with Actinomycin D, where the same position is occupied by proline.

Table 2: Comparison of Amino Acid Composition in the Pentapeptide Lactone Chains of this compound and Actinomycin D

Position in Pentapeptide Chain This compound (X0β) Actinomycin D
1 L-Threonine L-Threonine
2 D-Valine D-Valine
3 Hydroxyproline Proline
4 Sarcosine Sarcosine
5 N-methyl-L-valine N-methyl-L-valine

Structure Activity Relationship Sar Studies of Actinomycin Analogues

Systematic Modification of Actinomycin (B1170597) Chromophore

The planar phenoxazinone ring system is a critical feature of actinomycin, as it intercalates between DNA base pairs, particularly at GpC (guanine-cytosine) sequences. nih.govresearchgate.net Modifications to this chromophore have been a key area of SAR studies to understand its contribution to the molecule's activity. nih.gov

Substitutions on the phenoxazinone ring can have profound effects on the DNA binding and biological activity of actinomycin analogues. The 2-amino group is considered essential for high-affinity DNA binding, primarily due to its role in the specific recognition of guanine (B1146940). pnas.org Replacing this amino group with a hydroxyl group, for instance, results in a significant reduction in affinity for double-stranded DNA. nih.gov

Modifications at other positions, such as C-7, have also been explored. Introducing bulky groups at the 7-position, such as 2-pyrrolylmethylamino or 3,4-dichlorobenzylamino, can still result in analogues that bind to DNA and inhibit RNA synthesis. nih.gov In some cases, specific substitutions can even enhance activity. For example, certain N2-alkylamino and 7-alkoxy derivatives of actinomycin D have been shown to retain high DNA-binding affinity and potent antitumor effects. nih.gov These findings indicate that while the core phenoxazinone structure is vital, targeted modifications can be made to modulate the molecule's properties. nih.gov

Analogue/Modification Position of Substitution Effect on DNA Binding/Activity
2-hydroxyactinomycin D2-position (amino to hydroxyl)Strongly reduced affinity for double-stranded DNA. nih.gov
7-aralkylaminoactinomycin D7-positionAnalogues with bulky groups retain DNA binding and RNA synthesis inhibition. nih.gov
N2-3'-Amino-n-propyl-actinomycin DN2-positionRetains high DNA-binding affinity and antitumor activity. nih.gov
7-methoxy-actinomycin D7-positionRetains high DNA-binding affinity and antitumor activity. nih.gov

Modifications of the Cyclic Pentapeptide Lactone Rings

The two cyclic pentapeptide lactone rings of actinomycins are not merely passive structural elements; they play a crucial role in the stability of the DNA-drug complex and the specificity of the interaction. nih.govnih.gov These rings reside in the minor groove of the DNA helix upon intercalation of the chromophore. nih.gov

The amino acid composition of the pentapeptide rings is a key determinant of biological activity. nih.gov Natural actinomycins exhibit variations in these peptide chains; for example, the actinomycin C complex members vary in their D-valine residues, while Actinomycin I differs from the well-studied Actinomycin D by the presence of L-N-methylvaline instead of L-valine. researchgate.net

SAR studies have shown that the inhibitory activity of actinomycin analogues can be dependent on the substituents of these cyclic peptide groups. researchgate.net The threonine residues within the peptides are particularly important, as their C=O and NH groups form specific hydrogen bonds with the N3 and N2 sites of guanine bases, which is a key factor for the GpC sequence preference. nih.govnih.gov The inhibition of enzymes like topoisomerases is also linked to these structural features, as the binding of the actinomycin molecule to DNA can stabilize the cleavable complexes formed between the enzyme and DNA, thus halting processes like replication. nih.govwikipedia.org

Correlation Between Structural Features and Molecular Activity

A clear correlation exists between the structural features of actinomycin analogues and their molecular activity. pnas.org The combination of a planar intercalating chromophore and sequence-recognizing peptide rings creates a potent DNA-targeting agent. nih.gov The biological activity is directly related to its ability to form a stable complex with DNA, which in turn inhibits crucial cellular processes like transcription by DNA-dependent RNA polymerase. pnas.orgresearchgate.net

The relationship between the structure of actinomycin analogues and their affinity for DNA can be quantified by measuring their DNA association constants (Kapp) or dissociation constants (Kd). These values provide a direct measure of binding strength. For instance, studies with deoxyribonucleotides have shown that actinomycin D binds with very high affinity to sequences containing guanine, particularly pdG-dC. nih.gov The binding to pdG-dC was found to be a second-order reaction with an apparent association constant (KApp) of 1.7 x 107 M-2, while binding to the isomeric pdC-dG was a first-order reaction with a much lower KApp of 1.8 x 103 M-1. nih.gov This demonstrates a clear quantitative preference for the GpC sequence. nih.gov

Fluorescence polarization analysis has been used to determine the dissociation constants (Kd) for Actinomycin D with various DNA duplexes, with values typically in the low micromolar range (e.g., 2.24 ± 0.31 μM to 3.69 ± 0.32 μM). nih.gov Modifications to the structure that affect DNA recognition, such as the substitution of the 2-amino group, lead to a significant decrease in binding affinity, which would be reflected in a higher Kd value. nih.gov These quantitative measurements are essential for establishing a precise structure-activity relationship. nih.gov

Compound DNA Sequence Binding Constant Type Value
Actinomycin DpdG-dCKApp1.7 x 107 M-2 nih.gov
Actinomycin DpdC-dGKApp1.8 x 103 M-1 nih.gov
Actinomycin DVarious duplexesKd2.24 - 3.69 μM nih.gov

Design and Chemical Synthesis of Novel Actinomycin Derivatives for Targeted Research

The potent biological activity of actinomycins has driven efforts to design and synthesize novel derivatives for targeted research applications. These efforts aim to create analogues with modified properties, such as reduced cytotoxicity, altered specificity, or the ability to be conjugated to other molecules for targeted delivery. creative-biolabs.comjlu.edu.cn

One strategy involves modifying the pentapeptide side chains to reduce the compound's general toxicity while retaining its anti-neoplastic properties. For example, analogues such as 5,5'-MeSer₂-ActD and 5,5'-MeAla₂-ActD have been designed and synthesized with the goal of creating less cytotoxic agents. jlu.edu.cn Another approach has been the total synthesis of analogues where the entire peptide moiety is replaced. An example of this is the synthesis of actinocylgramicidin S, where the pentapeptide chains of actinomycin are substituted with the sequence of gramicidin (B1672133) S. rsc.org These studies are crucial for understanding the contribution of the peptide chains to the biological activity and for developing new therapeutic leads.

A significant area of targeted research is the development of actinomycin-based antibody-drug conjugates (ADCs). In this approach, the actinomycin molecule acts as a cytotoxic payload that is delivered specifically to cancer cells by a monoclonal antibody. To achieve this, actinomycin derivatives must be synthesized with a linker that allows for conjugation to the antibody. creative-biolabs.com For instance, derivatives of the actinocin (B1199408) chromophore have been created that incorporate benzo-15-crown-5 (B77314) or benzo-18-crown-6 (B86084) moieties. creative-biolabs.com These can be attached directly to the phenoxazone ring or via a spacer, providing a handle for chemical ligation to an antibody. creative-biolabs.com This strategy transforms the non-specific cytotoxicity of actinomycin into a targeted therapy, potentially increasing efficacy and reducing side effects.

The chemical synthesis of these novel derivatives often involves complex, multi-step procedures. The synthesis of the core phenoxazone chromophore itself is a challenge, typically formed by the oxidative condensation of two molecules of a substituted 3-hydroxyanthranilic acid precursor. asm.org The subsequent attachment and cyclization of the pentapeptide chains require sophisticated peptide synthesis and macrolactonization techniques. The development of more efficient synthetic routes is an ongoing area of research that facilitates the creation and evaluation of new actinomycin analogues for a variety of research purposes, from probing the mechanism of transcription to developing next-generation cancer therapeutics.

DerivativeSynthetic ModificationTargeted Research Application
5,5'-MeSer₂-ActD Methyl-serine substitution in the pentapeptide ringsResearch into reducing cytotoxicity of actinomycin analogues. jlu.edu.cn
5,5'-MeAla₂-ActD Methyl-alanine substitution in the pentapeptide ringsResearch into reducing cytotoxicity of actinomycin analogues. jlu.edu.cn
Actinocylgramicidin S Replacement of the natural pentapeptide with the gramicidin S sequenceProbing the role of the peptide moiety in biological activity. rsc.org
Actinomycin-linker complexes Addition of a chemical linker (e.g., via crown ether modification of the chromophore)Development of antibody-drug conjugates (ADCs) for targeted cancer therapy. creative-biolabs.com

This table outlines examples of novel actinomycin derivatives that have been chemically synthesized for specific research goals.

Advanced Research Methodologies and Applications of Actinomycin As a Molecular Probe

Spectroscopic Techniques for Investigating Actinomycin-Nucleic Acid Interactions

Spectroscopic methods offer powerful, non-invasive means to study the binding of actinomycin (B1170597) I to DNA at the molecular level. These techniques provide insights into binding modes, conformational changes, and the kinetics of these interactions.

UV-Visible Spectroscopy and Circular Dichroism for Binding Analysis

UV-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) are fundamental techniques for analyzing the binding of small molecules to nucleic acids. The interaction of actinomycin with DNA induces significant changes in the absorption spectrum of the drug. Typically, this is observed as hypochromism (a decrease in molar absorptivity) and a bathochromic shift (a shift to a longer wavelength) in the visible absorption band of the actinomycin chromophore upon intercalation into the DNA duplex. researchgate.net These spectral changes can be monitored during titration experiments to determine binding constants and stoichiometry of the actinomycin-DNA complex. researchgate.net For instance, the binding of actinomycin D, a closely related analogue, to DNA is characterized by monitoring the sample absorption at 260 nm. nih.gov

Circular dichroism provides information about the conformational changes in DNA upon actinomycin binding. The typical B-form DNA conformation exhibits characteristic positive and negative peaks in its CD spectrum. nih.gov Upon intercalation of actinomycin, changes in the CD spectrum are observed, such as a decrease in the intensity of the negative peak around 250 nm and a red shift of the positive peak from approximately 275 nm to 292 nm. nih.gov These alterations signify a distortion of the DNA helix. nih.gov CD studies have also been crucial in determining the sequence specificity of actinomycin binding, revealing a strong preference for GpC (guanine-cytosine) sequences. nih.gov Analysis of CD spectra of various natural and synthetic DNAs in the presence of actinomycin has helped to classify different neighboring base pair units based on their favorability for binding. nih.gov

TechniqueObservationInterpretationReference
UV-Visible SpectroscopyHypochromism and Bathochromic shift of the actinomycin absorption band.Intercalation of the actinomycin chromophore into the DNA double helix. researchgate.net
Circular DichroismDecrease in the negative peak intensity (~250 nm) and red shift of the positive peak (275 nm to ~292 nm).Conformational change and distortion of the B-DNA helix upon drug binding. nih.gov
Circular DichroismPerturbation of CD spectra of DNAs with known nearest-neighbor frequencies.Identification of favorable (e.g., GpC, CpG) and unfavorable (e.g., ApT, TpA) binding sites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of actinomycin-DNA complexes in solution. Both 1H and 19F NMR have been utilized to provide detailed atomic-level insights into these interactions. nih.gov

NMR studies have confirmed that the phenoxazone ring of actinomycin intercalates into the DNA, typically at GpC sites. researchgate.net The two cyclic pentapeptide lactones of the molecule reside in the minor groove of the DNA, where they form specific hydrogen bonds with the guanine (B1146940) bases. nih.govresearchgate.net For example, strong hydrogen bonds are formed between the NH/C=O groups of the threonine residues in the actinomycin peptides and the N2 amino group and N3 ring nitrogen of the guanine residues. nih.govresearchgate.net

Furthermore, NMR has been instrumental in revealing more complex structural details. For instance, studies on actinomycin D binding to a DNA duplex containing a G-F pair (where F is difluorotoluene, a non-hydrogen-bonding mimic) showed that the drug can bind in a flipped orientation compared to its binding in a G-T duplex. nih.gov In the G-F:Actinomycin D complex, the difluorotoluene moiety adopts a syn conformation and is unstacked from the helix, while the guanine of the G-F pair remains well-stacked. nih.gov Such detailed structural information is crucial for understanding the adaptability of actinomycin binding to varied DNA sequences and structures.

NMR FindingStructural ImplicationReference
Intermolecular NOEsDefines the position and orientation of the bound drug molecule within the DNA duplex. kaist.ac.kr
Chemical Shift PerturbationsIdentifies the specific nucleotides and drug protons involved in the interaction. figshare.com
Hydrogen Bond AnalysisConfirms specific interactions between the threonine residues of actinomycin and guanine bases in the minor groove. nih.govresearchgate.net
Conformational AnalysisReveals drug-induced changes in DNA structure, such as base pair flipping and altered glycosidic bond angles. nih.govnih.gov

Raman Microspectroscopy for Subcellular Tracking of Mechanism of Action

Raman microspectroscopy is a non-invasive, label-free technique that provides detailed chemical "fingerprints" of molecules and can be used to track the interactions of drugs within cells. This method has been successfully employed to monitor the mechanism of action of actinomycin D at the subcellular level. nih.gov

By acquiring Raman spectra from different cellular compartments (nucleus, nucleolus, and cytoplasm) of cancer cells exposed to actinomycin D, researchers can identify spectroscopic signatures associated with drug binding. nih.gov The results from such studies indicate that the uptake and mechanism of action of actinomycin are similar across different cell lines. nih.gov Specific changes in the Raman spectra can be correlated with the chemical binding of the drug to its intracellular targets, primarily DNA. This technique also holds the potential to identify spectral markers of cellular resistance to the drug. nih.gov

Cellular CompartmentRaman Spectroscopy ApplicationFindingReference
Nucleus/NucleolusTracking drug localization and binding.Identification of spectroscopic signatures confirming actinomycin's presence and interaction with nucleic acids. nih.gov
Whole CellMonitoring cellular response.Elucidation of spectral changes associated with the drug's mechanism of action and cellular stress responses. nih.gov

Fluorescence Spectroscopy for Binding and Dissociation Kinetics

Fluorescence spectroscopy is a highly sensitive technique used to study the binding of fluorescent molecules like actinomycin to DNA. The intrinsic fluorescence of actinomycin is significantly quenched upon binding to DNA. lew.ronih.gov This quenching effect can be used to determine the binding affinity and stoichiometry of the interaction. lew.ronih.gov

By titrating a solution of actinomycin with increasing concentrations of DNA and monitoring the decrease in fluorescence intensity, a binding curve can be generated. Analysis of this curve allows for the calculation of the association constant (Ka). nih.gov Fluorescence-based assays have been used to investigate the sequence specificity of actinomycin binding to both double-stranded and single-stranded DNA. nih.gov For single-stranded DNA, specific trinucleotide sequences like AGT, AGA, and TGT have been identified as favorable binding sites. nih.gov

Furthermore, fluorescence techniques are valuable for studying the kinetics of binding and dissociation. The stability of actinomycin-DNA complexes can be assessed by their ability to pause DNA polymerases at specific sites during primer extension assays, with the complexes being stable for several minutes even at elevated temperatures. acs.org

Parameter MeasuredFluorescence ObservationSignificanceReference
Binding Affinity (Ka)Quenching of actinomycin fluorescence upon addition of DNA.Quantifies the strength of the actinomycin-DNA interaction. lew.ronih.gov
Sequence SpecificityDifferential fluorescence changes with various DNA sequences.Identifies preferred binding sites (e.g., AGT, AGA, TGT in ssDNA). nih.gov
Complex StabilityPersistence of polymerase pausing at actinomycin binding sites over time.Indicates slow dissociation kinetics and a stable drug-DNA complex. acs.org

Biophysical Approaches for DNA Binding Characterization

Biophysical methods provide thermodynamic data that complements the structural and kinetic information obtained from spectroscopy. These approaches are essential for a complete understanding of the forces driving actinomycin-DNA interactions.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of a complete thermodynamic profile of the interaction. nih.govspringernature.com When actinomycin binds to DNA, heat is either released or absorbed, and ITC measures these small heat changes upon sequential injections of the drug into a DNA solution. researchgate.net

The resulting data can be analyzed to determine the binding affinity (Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH). researchgate.net From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated. Studies on the binding of actinomycin to the regulatory region of the hmgb1 gene promoter revealed that the interaction is endothermic and entropy-driven. researchgate.net This indicates that hydrophobic interactions and the release of bound water molecules play a significant role in stabilizing the complex. ITC is considered a gold standard for characterizing the thermodynamics of such interactions as it is performed in solution without the need for chemical labeling. nih.govspringernature.com

Thermodynamic ParameterDefinitionTypical Finding for Actinomycin-DNA InteractionReference
ΔH (Enthalpy Change) The heat absorbed or released during binding.Endothermic (positive ΔH), indicating that heat is absorbed from the surroundings. researchgate.net
ΔS (Entropy Change) The change in disorder of the system upon binding.Positive ΔS, suggesting an increase in disorder, likely due to the release of ordered water molecules from the binding interface. researchgate.netnih.gov
ΔG (Gibbs Free Energy Change) The overall energy change that determines the spontaneity of binding.Negative ΔG, indicating a spontaneous and favorable binding process. nih.gov
Ka (Association Constant) A measure of the affinity between the drug and DNA.High affinity, confirming a strong interaction. researchgate.net

DNA Thermal Denaturation Studies (Tm Shift)

DNA thermal denaturation studies measure the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands. The binding of small molecules like Actinomycin D can stabilize the DNA duplex, leading to an increase in the Tm. This Tm shift is a key indicator of the extent of DNA binding and stabilization.

Detailed Research Findings:

Actinomycin D is known to intercalate into DNA, primarily at GpC (guanine-cytosine) sequences, which significantly stabilizes the DNA helix against thermal denaturation. nih.gov The phenoxazone ring of Actinomycin D inserts between the base pairs, while its two cyclic pentapeptide side chains fit into the minor groove of the DNA. nih.govoup.com This binding interferes with the unwinding of the DNA double helix, a necessary step for both replication and transcription. nih.gov

Studies have demonstrated that the addition of Actinomycin D to DNA solutions leads to a substantial increase in the Tm. For instance, research on (CGG)16 triplet repeats, which are associated with certain neurological diseases and contain numerous GpC sites, showed a dramatic increase in Tm upon treatment with Actinomycin D. nih.gov The stabilizing effect is concentration-dependent, with higher concentrations of Actinomycin D resulting in a greater Tm shift. nih.gov

Table 1: Tm Shift of (CGG)16 DNA in the Presence of Actinomycin D

Actinomycin D Concentration (μM)Tm Increase (°C)
210.8
416.6
619.4
821.7
1223.4
Data sourced from structural studies on Actinomycin D binding to CGG triplet repeats. nih.gov

Force Spectroscopy for Single-Molecule DNA Structural Dynamics

Force spectroscopy techniques, such as those using optical tweezers, allow for the manipulation of single DNA molecules to study the kinetics and thermodynamics of ligand binding. By applying a controlled stretching force to a single DNA molecule, researchers can investigate how this force affects the binding and dissociation of molecules like Actinomycin D.

Detailed Research Findings:

These findings support a model where Actinomycin D preferentially binds to partially "melted" or unwound DNA structures, such as those found in transcription bubbles. nih.gov This suggests that the biological activity of Actinomycin D is targeted towards transcriptionally active regions of DNA. The slow dissociation of Actinomycin D from these sites effectively "locks" the drug onto the DNA, blocking RNA synthesis and leading to cell death. nih.gov

Molecular and Cellular Biology Assays Employing Actinomycin

Actinomycin D is widely used in in vitro assays to study the processes of transcription and replication. By inhibiting these fundamental cellular processes, researchers can investigate their mechanisms and the roles of various factors involved.

Detailed Research Findings:

Actinomycin D inhibits transcription by binding to the DNA template and preventing the elongation of the RNA chain by RNA polymerase. wikipedia.orgnih.gov It forms a stable complex with DNA, which obstructs the movement of RNA polymerase along the DNA strand. nih.gov At lower concentrations, Actinomycin D can selectively inhibit transcription without significantly affecting DNA replication or protein synthesis. nih.gov

In the context of retroviruses like HIV-1, Actinomycin D has been shown to selectively inhibit the minus-strand transfer step during reverse transcription. nih.gov The 50% inhibitory concentration (IC50) for this process is significantly lower than that required to inhibit DNA-dependent DNA synthesis, highlighting a specific vulnerability in the viral replication cycle. nih.gov

Table 2: Inhibitory Concentrations of Actinomycin D in HIV-1 Reverse Transcription

ProcessIC50
Minus-Strand Transfer~0.3 μM
DNA-Dependent DNA Synthesis~63 μM
Data from a study on the mechanism of Actinomycin D-mediated inhibition of HIV-1 reverse transcription. nih.gov

A common application of Actinomycin D is in the measurement of mRNA stability. By halting transcription, researchers can monitor the decay of existing mRNA molecules over time to determine their half-lives. nih.govmonash.edu

Detailed Research Findings:

This method, often referred to as an "Actinomycin D chase," is a straightforward way to assess mRNA decay rates for specific genes or on a genome-wide scale. nih.gov Following the addition of Actinomycin D to cell cultures, samples are collected at various time points, and the levels of specific mRNAs are quantified using techniques like quantitative PCR (qPCR). nih.gov The rate of decrease in mRNA levels reflects the stability of the transcript. nih.gov

This technique is valuable for understanding post-transcriptional gene regulation and how factors like RNA-binding proteins or microRNAs influence mRNA stability. mrnabased-drug.comcreative-biolabs.com While effective, it's important to note that Actinomycin D can have cytotoxic effects, and newer methods using inducible promoters have been developed to circumvent this issue. nih.gov However, the Actinomycin D assay remains a cost-effective and widely used tool for studying endogenous mRNA stability. nih.govmrnabased-drug.com

Actinomycin D is also utilized in gene expression profiling studies to understand the global transcriptional response of cells to various stimuli or conditions. By inhibiting transcription, researchers can "freeze" the transcriptional state of a cell at a specific moment. 10xgenomics.com

Detailed Research Findings:

This application is particularly useful in single-cell gene expression analysis, where it is critical to capture a snapshot of the transcriptome without artifacts introduced during sample preparation. 10xgenomics.com While not without potential side effects, such as indirect inhibition of reverse transcriptase efficiency, the use of Actinomycin D can help to minimize changes in gene expression that might occur between cell isolation and analysis. 10xgenomics.com

Furthermore, by observing which gene transcripts are rapidly degraded after transcription is blocked, researchers can identify genes that are under tight transcriptional control and whose products are likely to be involved in rapid cellular responses.

The ability of Actinomycin D to inhibit RNA synthesis makes it a powerful tool for studying the role of gene expression in cellular differentiation and the development of form (morphogenesis) in various model organisms. nih.govscispace.com

Detailed Research Findings:

Early studies in developmental biology used Actinomycin D to demonstrate the critical requirement of new RNA synthesis for developmental processes. For example, research on the cellular slime mold Dictyostelium discoideum showed that Actinomycin D could inhibit its morphogenesis. nih.gov Similarly, studies in planarian regeneration revealed that the antibiotic affects cellular differentiation by inhibiting RNA synthesis. nih.gov

These experiments were foundational in establishing the concept that differential gene expression, mediated by the synthesis of messenger RNA (mRNA), drives the complex processes of cell fate determination and tissue formation during embryonic development. scispace.comfrontiersin.org Modern research continues to build on these principles, using more advanced techniques to dissect the specific gene regulatory networks that control differentiation and morphogenesis in various model systems, from cell cultures to whole organisms. frontiersin.orgfrontiersin.org

Investigating Mechanisms of Cellular Resistance at the Molecular Level

The efficacy of actinomycins, including Actinomycin I, can be compromised by the development of cellular resistance. Understanding the molecular underpinnings of this resistance is a critical area of research, with implications for overcoming drug insensitivity in therapeutic contexts. Two primary mechanisms have been extensively studied at the molecular level: altered drug transport and modifications of the drug target.

One of the most well-documented mechanisms of resistance to actinomycins is the increased efflux of the drug from the cell, mediated by the overexpression of ATP-binding cassette (ABC) transporters. umkc.edunih.gov The P-glycoprotein (P-gp), a product of the MDR1 gene, is a prominent member of this family. nih.gov This transmembrane protein functions as an ATP-dependent efflux pump, actively removing a wide array of structurally diverse lipophilic compounds from the cell's interior. umkc.eduyoutube.com Overexpression of P-gp in tumor cells is a major contributor to multidrug resistance (MDR), a phenomenon where cells become cross-resistant to various chemotherapeutic agents, including actinomycin D. umkc.edunih.gov The pump recognizes actinomycin as a substrate and expels it from the cell, thereby reducing its intracellular concentration and preventing it from reaching its DNA target. umkc.eduyoutube.com Research has shown that monoclonal antibodies targeting extracellular epitopes of P-gp can inhibit this efflux, leading to increased intracellular accumulation and cytotoxicity of P-gp-transported drugs like actinomycin D. nih.gov

Another key mechanism of resistance involves alterations in the cell's permeability, which can prevent this compound from entering the cell in the first place. Studies on Bacillus subtilis have demonstrated that resistance to actinomycin D can arise from changes in the cell wall structure. nih.gov In these resistant strains, the uptake of the antibiotic is significantly reduced, while the DNA extracted from these cells retains its ability to bind actinomycin, indicating that the drug target itself is not altered. nih.gov This suggests that the resistance is due to a permeability barrier rather than a modification of the intracellular target. nih.gov

Furthermore, investigations into methicillin-resistant Staphylococcus aureus (MRSA) have revealed that resistance to actinomycin D may also be linked to metabolic disturbances. Omics studies have shown that actinomycin D can induce changes in metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, which may influence the bacterium's sensitivity to the antibiotic. nih.gov Molecular docking studies have predicted that actinomycin D can bind to key enzymes in these pathways, suggesting a multifactorial mechanism of action and potential resistance. nih.gov

Applications as a Selective Inhibitor in Distinguishing RNA Polymerase Activities

This compound, and more broadly the actinomycin family, serves as a valuable molecular probe in research for its ability to inhibit transcription. This inhibitory action, primarily through DNA intercalation, allows for the selective study of different RNA polymerase (RNAP) activities in eukaryotic cells. nih.govnih.gov Eukaryotes possess three distinct nuclear RNA polymerases, each responsible for transcribing different classes of genes: RNAP I synthesizes most ribosomal RNA (rRNA), RNAP II transcribes messenger RNA (mRNA) and some small nuclear RNAs (snRNAs), and RNAP III synthesizes transfer RNA (tRNA), 5S rRNA, and other small RNAs. youtube.com

The utility of actinomycin as a selective inhibitor stems from the differential sensitivity of these polymerases to the drug, often at varying concentrations. At low concentrations, actinomycin D is widely used to preferentially inhibit transcription by RNAP I, which occurs in the nucleolus. nih.govnih.gov This is because the synthesis of rRNA is particularly sensitive to the inhibition of DNA template function. This selective inhibition of rRNA synthesis makes actinomycin a useful tool in studies of mRNA stability, where researchers can block the production of new transcripts and measure the decay rate of existing mRNAs. nih.gov

While actinomycin is a potent inhibitor of DNA-dependent RNA synthesis, its selectivity can be less precise compared to other inhibitors like α-amanitin, which shows high specificity for RNAP II. tandfonline.com However, research has indicated that actinomycin D can also directly and selectively inhibit the activity of RNAP II, independent of its effect on the DNA template. nih.gov Studies in rat liver nuclei have shown that following actinomycin D administration, there is a significant inhibition of RNAP II activity itself, in addition to the expected blockage of the DNA template function that affects all polymerases. nih.gov This suggests a dual mechanism of action in inhibiting messenger RNA synthesis.

Q & A

Basic: What experimental assays are most reliable for assessing Actinomycin I’s transcriptional inhibition in cancer cell lines?

Methodological Answer:
Use RNA polymerase II chromatin immunoprecipitation (ChIP-seq) paired with quantitative RT-PCR to measure transcriptional arrest. Validate with dose-response curves (e.g., IC₅₀ calculations) across cell lines (e.g., HeLa, MCF-7) to account for variability in drug permeability . Include controls for off-target effects via CRISPR knockouts of DNA repair pathways (e.g., homologous recombination deficiency models) .

Advanced: How can researchers resolve contradictions in this compound’s reported cytotoxicity thresholds across in vitro studies?

Methodological Answer:
Conduct a meta-analysis of primary literature (PubMed, Scopus) to identify variables influencing discrepancies:

  • Key parameters to compare : Cell culture conditions (e.g., serum concentration, hypoxia), assay duration (short-term vs. long-term exposure), and batch-to-batch variability in this compound synthesis .
  • Statistical approach : Apply multivariate regression to isolate confounding factors. Replicate conflicting studies under standardized conditions (e.g., ATCC-recommended protocols) .

Basic: What are the optimal protocols for isolating this compound from Streptomyces parvulus cultures?

Methodological Answer:
Employ high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 440 nm. Precede with solvent extraction (ethyl acetate:methanol, 3:1 v/v) and centrifugal partition chromatography to remove polar impurities . Validate purity via LC-MS and NMR spectroscopy, referencing published spectral libraries (e.g., HMDB, PubChem) .

Advanced: How should researchers design experiments to differentiate this compound’s DNA intercalation effects from its role in topoisomerase inhibition?

Methodological Answer:

  • Step 1 : Use atomic force microscopy (AFM) or circular dichroism to visualize DNA structural changes (e.g., elongation, unwinding) after this compound treatment .
  • Step 2 : Compare results with topoisomerase II-specific inhibitors (e.g., etoposide) in DNA relaxation assays using agarose gel electrophoresis .
  • Step 3 : Employ knockdown models (siRNA) of topoisomerases to isolate intercalation-dependent cytotoxicity .

Basic: Which in vivo models best recapitulate this compound’s pharmacokinetic challenges, such as rapid plasma clearance?

Methodological Answer:
Use immunocompromised murine xenografts (e.g., NOD/SCID mice) with tumor-specific luciferase reporters to monitor drug distribution via bioluminescence imaging. Pair with LC-MS/MS pharmacokinetic profiling of blood, liver, and tumor tissues at timed intervals. Adjust dosing regimens based on allometric scaling from in vitro IC₅₀ values .

Advanced: What computational strategies can predict this compound’s off-target binding to non-DNA biomolecules?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (PDB) for RNA-binding proteins (e.g., ribosomes) or membrane receptors .
  • Machine learning : Train a random forest model on existing cytotoxicity data to identify structural motifs correlated with off-target interactions .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Basic: How do researchers ensure reproducibility in this compound’s dose-response studies across laboratories?

Methodological Answer:
Adopt the FAIR Data Principles (Findable, Accessible, Interoperable, Reusable):

  • Standardize protocols : Use CellTiter-Glo® for ATP-based viability assays instead of MTT, which is sensitive to culture conditions .
  • Public datasets : Deposit raw data (e.g., flow cytometry FCS files) in repositories like Figshare or Zenodo with detailed metadata .

Advanced: What integrative multi-omics approaches can elucidate this compound’s role in epigenetic modulation?

Methodological Answer:
Combine whole-genome bisulfite sequencing (WGBS) with ATAC-seq and RNA-seq to profile DNA methylation, chromatin accessibility, and transcriptional output post-treatment. Use Pathway Enrichment Analysis (e.g., DAVID, GSEA) to identify dysregulated pathways (e.g., p53 signaling) . Cross-reference with ChIP-seq data for histone modification markers (e.g., H3K27ac) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.